1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione is an organic compound that features a pyrrolidine-2,5-dione core structure substituted with a 3-methoxyphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione typically involves the reaction of 3-methoxybenzyl chloride with pyrrolidine-2,5-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as carbonic anhydrase, which is involved in various physiological processes.
Modulating signaling pathways: Affecting pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrrole derivatives: Known for their diverse biological activities.
Pyrrolidine-2,5-dione derivatives: Used in drug discovery and development for their versatile scaffold
Uniqueness: 1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core with a 3-methoxyphenylmethylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
113917-79-6 |
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Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methylsulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3S/c1-16-10-4-2-3-9(7-10)8-17-13-11(14)5-6-12(13)15/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
APGZTTWXXNPHCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSN2C(=O)CCC2=O |
Origin of Product |
United States |
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